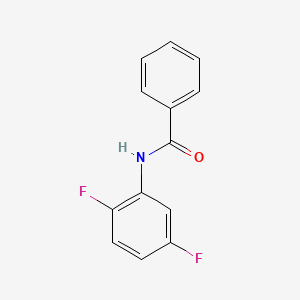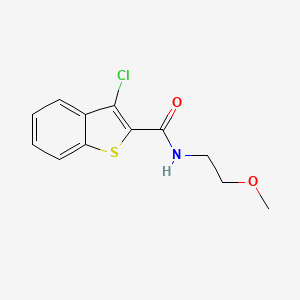![molecular formula C11H11N3O3 B5083820 [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MPTA, is a chemical compound used in scientific research. It belongs to the class of triazole-based compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood. However, it has been proposed that [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may act by inhibiting the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to disrupt the cell membrane of bacteria, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to have low cytotoxicity, making it suitable for in vitro studies. However, [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its potential as a COX-2 inhibitor. Another potential direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Additionally, further studies are needed to investigate its potential as an antimicrobial agent. The development of [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid derivatives with improved solubility and bioavailability may also be a future direction for research.
Synthesemethoden
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized using a two-step procedure involving the reaction of 3-methoxyphenylhydrazine with ethyl 2-bromoacetate followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial activities. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. [1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been shown to have broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-[3-(3-methoxyphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-3-8(5-10)14-9(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSNBSEGFTGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
